molecular formula C11H13ClF3NO2 B15305694 methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride

methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride

Cat. No.: B15305694
M. Wt: 283.67 g/mol
InChI Key: YYHSKEJSOBUGNR-SBSPUUFOSA-N
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Description

Methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, an amino group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves the following steps:

    Formation of the Trifluoromethylated Phenyl Intermediate:

    Amino Group Introduction: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate to form the propanoate ester. This can be achieved using standard esterification conditions with methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group or the ester functionality, potentially converting them to less oxidized forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride is unique due to the combination of its trifluoromethyl group, amino group, and ester functionality. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.67 g/mol

IUPAC Name

methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H/t9-;/m1./s1

InChI Key

YYHSKEJSOBUGNR-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl

Origin of Product

United States

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